molecular formula C13H19N3O B2790992 N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}cyclopentanecarboxamide CAS No. 1210473-26-9

N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}cyclopentanecarboxamide

Cat. No.: B2790992
CAS No.: 1210473-26-9
M. Wt: 233.315
InChI Key: YSRBQOGXQFRXRI-UHFFFAOYSA-N
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Description

N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}cyclopentanecarboxamide is a chemical compound with a unique structure that has garnered interest in various fields of scientific research. Its distinct molecular configuration makes it a subject of study in pharmaceuticals, catalysis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}cyclopentanecarboxamide typically involves multi-step organic reactionsSpecific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency. The use of automated systems and advanced purification techniques, such as chromatography, is common to meet the stringent requirements of industrial applications.

Chemical Reactions Analysis

Types of Reactions

N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}cyclopentanecarboxamide undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxyl or carbonyl derivatives, while reduction may produce amines or alcohols.

Scientific Research Applications

N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}cyclopentanecarboxamide has diverse applications in scientific research:

    Chemistry: It is used as a building block for synthesizing more complex molecules.

    Biology: It serves as a probe for studying biological pathways and interactions.

    Medicine: It is investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: It is utilized in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}cyclopentanecarboxamide involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. For instance, it may inhibit certain enzymes or receptors, thereby altering cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 2-methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-amine
  • N-methyl-1-(2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine dihydrochloride
  • (2- { (E)- [ (1,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-ylcarbonyl)hydrazono]methyl}phenoxy)acetic acid

Uniqueness

N-{2-methyl-2H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}cyclopentanecarboxamide stands out due to its specific structural features, which confer unique reactivity and biological activity. Its cyclopentanecarboxamide group, in particular, distinguishes it from other similar compounds, providing distinct advantages in various applications .

Properties

IUPAC Name

N-(2-methyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)cyclopentanecarboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O/c1-16-12(10-7-4-8-11(10)15-16)14-13(17)9-5-2-3-6-9/h9H,2-8H2,1H3,(H,14,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSRBQOGXQFRXRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=C2CCCC2=N1)NC(=O)C3CCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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